molecular formula C12H14N2O B13625133 5-Mesitylisoxazol-3-amine

5-Mesitylisoxazol-3-amine

Cat. No.: B13625133
M. Wt: 202.25 g/mol
InChI Key: FLEPXYFRMGQFAR-UHFFFAOYSA-N
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Description

5-Mesitylisoxazol-3-amine is a heterocyclic compound that features an isoxazole ring substituted with a mesityl group at the 5-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mesitylisoxazol-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the mesityl and amino groups. One common method includes the cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring. The mesityl group can be introduced via Friedel-Crafts alkylation, and the amino group can be added through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Mesitylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

5-Mesitylisoxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Mesitylisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C12H14N2O/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)14-15-10/h4-6H,1-3H3,(H2,13,14)

InChI Key

FLEPXYFRMGQFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC(=NO2)N)C

Origin of Product

United States

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